MB-COMT Inhibitory Potency: 4-Chloro-5-nitrocatechol vs Tolcapone, Entacapone, and 3,5-Dinitrocatechol
4-Chloro-5-nitrocatechol inhibits membrane-bound catechol O-methyltransferase (MB-COMT) from Wistar rat brain with an IC₅₀ of 5.80 nM, as determined by metanephrine formation after 20 min pre-incubation with adrenaline substrate [1]. This potency is approximately 3.5‑fold higher than entacapone (IC₅₀ = 20.1 nM) [2] and roughly 2‑fold higher than the reference inhibitor 3,5-dinitrocatechol (IC₅₀ = 12 nM) [3], but is 3.9‑fold lower than the clinical drug tolcapone (MB-COMT IC₅₀ = 1.5 nM) [4]. The compound thus occupies a distinct potency band that may offer a therapeutic window between entacapone and tolcapone.
| Evidence Dimension | IC₅₀ against MB-COMT (rat brain) |
|---|---|
| Target Compound Data | IC₅₀ = 5.80 nM |
| Comparator Or Baseline | Entacapone: IC₅₀ = 20.1 nM; 3,5-Dinitrocatechol: IC₅₀ = 12 nM; Tolcapone: IC₅₀ = 1.5 nM |
| Quantified Difference | 5.80 nM vs. 20.1 nM (3.5× more potent than entacapone); vs. 12 nM (2.1×); vs. 1.5 nM (3.9× less potent than tolcapone) |
| Conditions | MB-COMT from Wistar rat brain; pre-incubation 20 min; adrenaline substrate; metanephrine detection |
Why This Matters
Selecting a COMT inhibitor with intermediate potency may allow dose titration that balances efficacy with reduced risk of the extreme inhibition and hepatotoxicity associated with tolcapone.
- [1] BindingDB BDBM50479631 (CHEMBL137555): 4-Chloro-5-nitrocatechol IC₅₀ = 5.80 nM (MB-COMT). View Source
- [2] Glpbio, Entacapone sodium salt – IC₅₀ = 20.1 nM. View Source
- [3] Probes & Drugs, OR-486 (3,5-dinitrocatechol) – IC₅₀ = 12 nM. View Source
- [4] Vieira-Coelho, M. A.; Soares-da-Silva, P. (1999) J. Pharmacol. Exp. Ther. 290(1):256–262; tolcapone MB-COMT IC₅₀ ~1.5 nM. View Source
